molecular formula C26H30N2O5S B12452803 ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B12452803
M. Wt: 482.6 g/mol
InChI Key: ZOUJALXEAZTWTN-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isoindoline-1,3-dione moiety, a cyclohepta[b]thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines.

    Attachment of the Hexanoyl Chain: The hexanoyl chain can be introduced via acylation reactions using hexanoyl chloride in the presence of a base such as pyridine.

    Cyclohepta[b]thiophene Ring Formation: This step involves the construction of the cyclohepta[b]thiophene ring, which can be synthesized through cyclization reactions involving thiophene derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of an isoindoline-1,3-dione moiety with a cyclohepta[b]thiophene ring, which is not commonly found in similar compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C26H30N2O5S/c1-2-33-26(32)22-19-13-5-3-6-14-20(19)34-23(22)27-21(29)15-7-4-10-16-28-24(30)17-11-8-9-12-18(17)25(28)31/h8-9,11-12H,2-7,10,13-16H2,1H3,(H,27,29)

InChI Key

ZOUJALXEAZTWTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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